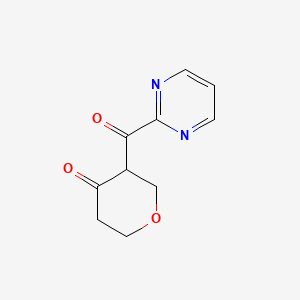

3-(Pyrimidine-2-carbonyl)oxan-4-one

Description

3-(Pyrimidine-2-carbonyl)oxan-4-one is a heterocyclic compound featuring an oxan-4-one (tetrahydro-pyran-4-one) core substituted at the 3-position with a pyrimidine-2-carbonyl group. This structure combines the electronic effects of a six-membered aromatic pyrimidine ring with the conformational flexibility of the oxanone moiety. The carbonyl group bridges the pyrimidine and oxanone rings, introducing electron-withdrawing characteristics that influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

3-(pyrimidine-2-carbonyl)oxan-4-one |

InChI |

InChI=1S/C10H10N2O3/c13-8-2-5-15-6-7(8)9(14)10-11-3-1-4-12-10/h1,3-4,7H,2,5-6H2 |

InChI Key |

DLIKKTALBBSFOS-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1=O)C(=O)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidine-2-carbonyl)oxan-4-one can be achieved through several methods. One common approach involves the cyclization of pyrimidine derivatives with appropriate oxan-4-one precursors. For example, the reaction of pyrimidine-2-carboxylic acid with oxan-4-one in the presence of a dehydrating agent such as thionyl chloride can yield the desired compound . Another method involves the use of a one-pot multi-component reaction, where pyrimidine, oxan-4-one, and other reagents are combined under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for large-scale manufacturing .

Chemical Reactions Analysis

Mechanistic Analysis of Carbonyl Reactivity

The compound’s carbonyl group undergoes nucleophilic attack, following a six-step mechanism common to carbonyl chemistry :

-

Protonation : Acidic conditions activate the carbonyl oxygen, enhancing electrophilicity of the carbonyl carbon.

-

1,2-Addition : A nucleophile (e.g., alcohol, amine) attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer : A proton is transferred to form a better leaving group (e.g., water, ammonia).

-

1,2-Elimination : A neutral molecule (e.g., H₂O) is expelled, restoring the carbonyl group.

-

Deprotonation : The intermediate is deprotonated to regenerate the catalyst (e.g., acid).

This mechanism is catalytic and applies broadly to reactions such as esterification, amide formation, or reduction .

pTsOH-Catalyzed Rearrangement

A metal-free synthesis of 2,3-dihydro-4H-pyran-4-ones involves δ-hydroxyalkynones undergoing intramolecular rearrangement under p-toluenesulfonic acid (pTsOH) catalysis . This method highlights the utility of acidic conditions in lactone formation.

Multicomponent Reaction

A three-component reaction between phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one under reflux with pTSA yields complex heterocycles . This demonstrates the compound’s potential in forming fused-ring systems under acidic catalysis.

Nucleophilic Substitution and Addition Reactions

The lactone oxygen and carbonyl carbon are susceptible to nucleophilic attack:

-

Hydrolysis : The lactone ring can undergo ring-opening under basic or acidic conditions, forming diols or dicarboxylic acids.

-

Aminolysis : Reaction with amines (e.g., ammonia, primary amines) forms imides or amides.

-

Alcoholysis : Alcohol nucleophiles (e.g., methanol, ethanol) yield esters or hemiacetals.

These reactions are consistent with general carbonyl reactivity .

Comparative Reaction Analysis

Key Observations and Implications

-

Catalytic Acidic Conditions : Both synthesis methods employ acidic catalysts (pTsOH/pTSA), emphasizing their role in lactone formation and stabilization.

-

Versatility in Reactivity : The compound’s carbonyl and lactone groups enable diverse transformations, from ring-opening to cross-coupling .

-

Biological Potential : Analogous lactone-pyrimidine hybrids are studied for enzyme inhibition , suggesting this compound’s utility in medicinal chemistry.

Scientific Research Applications

3-(Pyrimidine-2-carbonyl)oxan-4-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(Pyrimidine-2-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs in the Oxan-4-one Family

The closest structural analog identified is 3-(Pyrrolidin-2-yl)oxan-4-one (CAS: 1603207-87-9), which shares the oxan-4-one core but substitutes the pyrimidine-carbonyl group with a pyrrolidin-2-yl moiety . Key differences include:

Key Findings :

- In contrast, the pyrrolidine substituent offers conformational flexibility and basicity due to its secondary amine .

- The carbonyl group in the target compound may reduce electron density on the oxanone ring, altering its susceptibility to nucleophilic attack compared to the electron-rich pyrrolidine analog.

Broader Context: Pyridine/Pyrimidine Derivatives

For example:

- Halogen substituents (e.g., bromo, iodo) in pyridine derivatives increase molecular weight and polarizability, similar to the pyrimidine-carbonyl group’s impact on steric and electronic profiles.

- The pyrimidine ring in the target compound, with two nitrogen atoms, offers enhanced hydrogen-bonding capacity compared to pyridine derivatives, which have only one nitrogen .

Biological Activity

3-(Pyrimidine-2-carbonyl)oxan-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive understanding.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrimidine ring, which is known for its role in various biological processes. The oxanone moiety contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been shown to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with nucleic acid metabolism .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| 5-substituted pyrrolo[2,3-d]pyrimidines | Staphylococcus aureus | 16 µg/mL |

| Pyrazolo[1,5-a]pyrimidines | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been extensively researched. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. For example, certain pyrimidine derivatives have been found to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Case Study: Inhibition of Cancer Cell Lines

A study evaluating the effects of this compound on various cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The compound was particularly effective against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 15 µM and 20 µM, respectively .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(Pyrimidine-2-carbonyl)oxan-4-one under mild reaction conditions?

- Methodological Answer : Begin with a nucleophilic acylation reaction between pyrimidine-2-carboxylic acid derivatives and oxan-4-one precursors. Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amidation, as demonstrated in pyrazolo-pyrimidine syntheses . Optimize solvent polarity (e.g., dichloromethane) to balance reactivity and solubility. Monitor reaction progress via TLC or LC-MS, and purify using flash chromatography with gradients of methanol in ethyl acetate (0–10%) to isolate the target compound .

Q. How can researchers confirm the purity of this compound post-synthesis?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity. Cross-validate with -NMR spectroscopy: ensure absence of extraneous peaks (e.g., unreacted starting materials) in the aromatic region (δ 7.5–9.0 ppm for pyrimidine protons) and the carbonyl region (δ 165–175 ppm for the ketone and amide groups). Quantitative purity (>95%) can be confirmed via integration of diagnostic peaks .

Q. What spectroscopic techniques are critical for distinguishing the carbonyl groups in this compound?

- Methodological Answer : Use -NMR to resolve the oxan-4-one ketone (δ ~205 ppm) and the pyrimidine-2-carbonyl amide (δ ~170 ppm). Infrared (IR) spectroscopy can further differentiate these groups: the ketone C=O stretch appears near 1715 cm, while the amide C=O (due to conjugation with the pyrimidine ring) absorbs at 1660–1680 cm. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (e.g., [M+H]) with accurate mass matching the theoretical value .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound derivatives?

- Methodological Answer : Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water). X-ray analysis reveals the oxan-4-one ring's envelope conformation and torsional angles between the pyrimidine and tetrahydropyran moieties. Hydrogen-bonding interactions (e.g., O–H···N or O–H···O) can be mapped to explain supramolecular packing, as seen in structurally analogous compounds like (3E,5E)-3,5-Bis(4-hydroxybenzylidene)oxan-4-one . Use software like SHELX or OLEX2 for structure refinement and Mercury for visualizing intermolecular networks.

Q. What strategies optimize coupling efficiency in the synthesis of analogs with bulky substituents on the oxan-4-one ring?

- Methodological Answer : For sterically hindered substrates, replace HATU with BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) to enhance coupling yields. Increase reaction temperature (e.g., 40–50°C) and prolong reaction time (24–48 hours). Additives like DMAP (4-dimethylaminopyridine) can stabilize reactive intermediates. Monitor by -NMR for disappearance of starting material protons (e.g., pyrimidine NH) .

Q. How should researchers address contradictory spectral data (e.g., unexpected -NMR splitting patterns) in derivatives of this compound?

- Methodological Answer : Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign ambiguous signals. For example, NOESY can identify through-space interactions caused by restricted rotation in the amide bond. Cross-check with computational methods (DFT calculations) to predict chemical shifts and coupling constants. If discrepancies persist, consider alternative synthetic routes or impurities introduced during purification .

Q. What role do supramolecular interactions play in the solubility and stability of this compound?

- Methodological Answer : Characterize hydrogen-bonding motifs via crystallography and IR. For instance, intermolecular O–H···O bonds (as in ) may enhance crystal lattice stability but reduce solubility in nonpolar solvents. Modify the pyrimidine ring with electron-withdrawing groups (e.g., -Cl) to disrupt π-π stacking and improve solubility in DMSO or DMF. Assess stability under accelerated degradation conditions (40°C/75% RH) using HPLC to track decomposition products.

Data Analysis and Experimental Design

Q. How to design a robust experimental protocol for analyzing structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer : Systematically vary substituents on the pyrimidine and oxan-4-one rings (e.g., electron-donating/-withdrawing groups). Use a matrix design with orthogonal parameters (e.g., lipophilicity, steric bulk). Employ multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with biological activity. Validate models using leave-one-out cross-validation .

Q. What statistical approaches are recommended for resolving batch-to-batch variability in synthetic yields?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, temperature). Use ANOVA to assess significance (p < 0.05). For example, a 2 factorial design can optimize HATU concentration, reaction time, and solvent volume. Post-hoc tests (Tukey’s HSD) pinpoint outliers. Implement control charts for real-time monitoring of yield variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.